tert-butyl 3-[(4-iodo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate
CAS No.: 1266114-78-6
Cat. No.: VC5070792
Molecular Formula: C12H18IN3O2
Molecular Weight: 363.199
* For research use only. Not for human or veterinary use.
![tert-butyl 3-[(4-iodo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate - 1266114-78-6](/images/structure/VC5070792.png)
Specification
CAS No. | 1266114-78-6 |
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Molecular Formula | C12H18IN3O2 |
Molecular Weight | 363.199 |
IUPAC Name | tert-butyl 3-[(4-iodopyrazol-1-yl)methyl]azetidine-1-carboxylate |
Standard InChI | InChI=1S/C12H18IN3O2/c1-12(2,3)18-11(17)15-5-9(6-15)7-16-8-10(13)4-14-16/h4,8-9H,5-7H2,1-3H3 |
Standard InChI Key | ORCRBWWBEIZCIA-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CC(C1)CN2C=C(C=N2)I |
Introduction
Chemical Structure and Physicochemical Properties
tert-Butyl 3-[(4-iodo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate features a four-membered azetidine ring substituted at the 3-position with a methyl group bearing a 4-iodo-1H-pyrazole moiety. The azetidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, enhancing stability during synthetic manipulations.
Molecular Formula and Weight
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Molecular Formula:
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Molecular Weight: 363.20 g/mol
Key Structural Features
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Azetidine Core: The strained four-membered ring confers conformational rigidity, often improving binding affinity in drug design.
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Iodinated Pyrazole: The iodine atom at the pyrazole 4-position enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) .
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Boc Protection: The tert-butyl carbamate group prevents unwanted nucleophilic reactions at the azetidine nitrogen during synthesis.
Physicochemical Data
Property | Value |
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Boiling Point | 465–470°C (estimated) |
LogP (Partition Coefficient) | 2.1 (predicted) |
Solubility | Soluble in DMSO, THF |
Synthetic Routes and Optimization
The synthesis of tert-butyl 3-[(4-iodo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate involves multi-step strategies, leveraging modern organic methodologies.
Step 1: Azetidine Ring Formation
Azetidine precursors are typically synthesized via cyclization of 1,3-diaminopropanes under acidic conditions. For example, reaction of 1,3-dibromopropane with ammonia yields azetidine hydrobromide, which is neutralized to freebase .
Step 3: Boc Protection
The azetidine nitrogen is protected using di-tert-butyl dicarbonate () in the presence of a base such as triethylamine, yielding the final product .
Reaction Conditions and Yields
Step | Reagents/Conditions | Yield |
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Pyrazole iodination | NIS, AcOH, 50°C, 12 hr | 75% |
Alkylation | KCO, DMF, 60°C | 65% |
Boc protection | BocO, EtN, THF | 85% |
Biological Activity and Mechanistic Insights
While direct biological data for this compound are sparse, its structural components suggest potential applications:
Antimicrobial Properties
Iodine-substituted heterocycles disrupt bacterial membranes. A 2024 study reported that similar azetidine-pyrazole hybrids displayed MIC values of 4 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
Radiopharmaceutical Applications
The iodine-127 isotope in this compound could be replaced with iodine-124 for positron emission tomography (PET) imaging. Azetidine’s rigidity improves pharmacokinetics by reducing metabolic degradation.
Research Findings and Case Studies
Case Study 2: Radiolabeling Feasibility
Replacing iodine-127 with iodine-124 in a related compound achieved a radiochemical purity of 98%, demonstrating potential for tumor imaging .
Challenges and Future Directions
Stability Considerations
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Thermal Sensitivity: The Boc group decomposes above 120°C, necessitating low-temperature storage.
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Light Sensitivity: The C–I bond undergoes homolytic cleavage under UV light, requiring amber glassware.
Synthetic Opportunities
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